Porcn-IN-1

Descripción

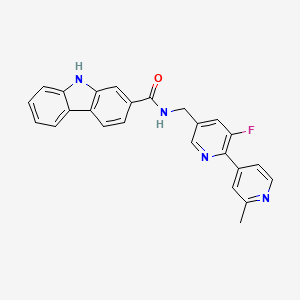

Structure

3D Structure

Propiedades

IUPAC Name |

N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMFFTZBKYVUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Porcn-IN-1: A Technical Guide to its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Porcn-IN-1, a potent inhibitor of Porcupine (PORCN). It details the molecular interactions, impact on the Wnt signaling pathway, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Wnt Protein Acylation

This compound exerts its effect by directly targeting Porcupine (PORCN), a critical enzyme in the Wnt signaling pathway. PORCN is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum (ER).[1][2][3][4][5] Its primary function is to catalyze the covalent attachment of a palmitoleoyl group from palmitoleoyl-CoA to a highly conserved serine residue on newly synthesized Wnt proteins.[2][4][5][6] This post-translational modification, known as palmitoleoylation or acylation, is indispensable for the biological activity of all 19 mammalian Wnt ligands.[2][7]

The acylation of Wnt proteins is a prerequisite for their recognition and binding by the Wntless (WLS) protein, a transmembrane carrier responsible for chaperoning Wnt ligands from the ER to the Golgi apparatus and ultimately to the cell surface for secretion.[2][3][8]

This compound is a small molecule inhibitor that occupies the catalytic site of PORCN, preventing the palmitoleoylation of Wnt proteins.[9][10] By inhibiting this essential modification, this compound effectively traps Wnt ligands in the ER of the producing cell.[6] This leads to a complete blockade of Wnt secretion, thereby shutting down both autocrine and paracrine Wnt signaling in the surrounding microenvironment.[6][8] The downstream consequence is the inhibition of the canonical Wnt/β-catenin pathway, preventing the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes involved in proliferation and cell fate.[1][11]

Quantitative Data: Inhibitor Potency

This compound is a highly potent inhibitor of PORCN, demonstrating nanomolar efficacy in cell-based assays. Its potency is comparable to other well-characterized PORCN inhibitors, including the clinical candidate LGK974.[6] The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PORCN inhibitors.

| Inhibitor | IC50 Value | Assay System | Reference |

| This compound | 0.5 ± 0.2 nM | STF Reporter Assay (HEK293 cells) | [6] |

| Wnt-C59 | 74 pM | STF Reporter Assay | [12] |

| ETC-131 | 0.5 nM | STF Reporter Assay | [9] |

| ETC-159 | 2.9 nM | STF Reporter Assay | [9] |

| IWP-1 | ~200 nM | Wnt Secretion Assay | [8] |

Experimental Protocols

The mechanism and potency of this compound have been elucidated through specific in vitro assays.

This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin signaling pathway and is used to determine the IC50 value of PORCN inhibitors.

-

Objective: To measure the dose-dependent inhibition of Wnt3A-mediated signaling by this compound.

-

Methodology:

-

Cell Co-culture: Mouse L cells engineered to secrete Wnt3A (L Wnt3A) are co-cultured with HEK293 cells. The HEK293 cells are stably transfected with a "SuperTopFlash" reporter construct, which contains multiple TCF/LEF binding sites upstream of a luciferase gene.

-

Compound Treatment: The co-culture is treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a defined period, typically 48 hours, to allow for Wnt3A secretion, signaling, and reporter gene expression.[6]

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to TCF/LEF transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

-

Confirmation of Specificity: To confirm that the inhibitor targets Wnt secretion and not downstream components, a parallel experiment can be run where the reporter cells are treated directly with Wnt3A-conditioned media. A true PORCN inhibitor will not inhibit signaling in this context.[9]

This biochemical assay provides direct evidence that this compound blocks the secretion of Wnt proteins.

-

Objective: To visualize the retention of Wnt3A protein within the cell and its depletion from the culture medium following inhibitor treatment.

-

Methodology:

-

Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding for a tagged Wnt3A protein (e.g., Wnt3A-V5).[9]

-

Compound Treatment: Transfected cells are treated with this compound or a vehicle control.

-

Incubation: Cells are incubated for 48 hours.[6]

-

Sample Collection: The culture medium is collected, and the cells are harvested and lysed.

-

Western Blot Analysis: Both the cell lysate (intracellular fraction) and the concentrated culture medium (secreted fraction) are resolved by SDS-PAGE. The Wnt3A protein is detected using an antibody against the tag (e.g., anti-V5) or Wnt3A itself.

-

Interpretation: In vehicle-treated samples, Wnt3A is detected in both the cell lysate and the medium. In this compound-treated samples, Wnt3A is detected primarily in the cell lysate, with a significant reduction or absence in the culture medium, confirming a block in secretion.[6]

-

To assess the potential for in vivo use, the metabolic stability of this compound is evaluated.

-

Objective: To determine the clearance rate of this compound in the presence of liver enzymes.

-

Methodology:

-

Microsome Incubation: this compound is incubated with liver microsomes from different species (e.g., human, rat, mouse), which contain cytochrome P450 enzymes responsible for drug metabolism.[6]

-

Sample Analysis: The concentration of the remaining this compound is measured at various time points using methods like LC-MS/MS.

-

Clearance Calculation: The rate of disappearance is used to calculate the metabolic clearance. This compound has been shown to have moderate clearance in human (57 mL/min/kg) and rat (24 mL/min/kg) liver microsomes, and high clearance in mouse microsomes (109 mL/min/kg).[6]

-

Conclusion

This compound is a potent and specific small-molecule inhibitor of the enzyme PORCN. Its mechanism of action is the direct inhibition of Wnt protein palmitoleoylation, a critical step for Wnt ligand secretion and subsequent signaling. By preventing Wnt secretion, this compound effectively abrogates the activity of the Wnt/β-catenin pathway. The robust in vitro data, supported by well-defined experimental protocols, establishes this compound as a valuable research tool for studying Wnt biology and as a promising therapeutic candidate for the treatment of Wnt-driven cancers and other diseases characterized by aberrant Wnt signaling.[10][11][13]

References

- 1. PORCN promotes hepatocellular carcinogenesis via Wnt/β-catenin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PORCN moonlights in a Wnt-independent pathway that regulates cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Porcn-dependent Wnt signaling is not required prior to mouse gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel PORCN inhibitor WHN-88 targets Wnt/β-catenin pathway and prevents the growth of Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Porcn-IN-1: A Potent and Specific Inhibitor of Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porcn-IN-1 is a highly potent small molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase residing in the endoplasmic reticulum. By selectively targeting PORCN, this compound effectively blocks the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and subsequent activation of the Wnt signaling pathway. This targeted inhibition makes this compound a valuable research tool for elucidating the complex roles of Wnt signaling in various biological processes, including embryogenesis, tissue homeostasis, and disease pathogenesis, particularly in cancer. This document provides a comprehensive overview of the function of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to Porcupine and Wnt Signaling

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell fate determination, proliferation, migration, and polarity. Dysregulation of this pathway is a hallmark of numerous cancers and other diseases. The secretion of all 19 human Wnt ligands is critically dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN).[1] PORCN attaches a palmitoleate molecule to a conserved serine residue on Wnt proteins, rendering them competent for binding to the Wntless (WLS) carrier protein, which is required for their transport out of the cell.[1] By inhibiting PORCN, the entire Wnt signaling cascade can be effectively silenced at its origin.

This compound: Mechanism of Action

This compound functions as a direct and potent inhibitor of the enzymatic activity of PORCN. By binding to PORCN, it prevents the transfer of palmitoleic acid from its CoA donor to the Wnt protein. This lack of palmitoylation traps Wnt ligands within the endoplasmic reticulum, thereby preventing their secretion into the extracellular space. Consequently, Wnt ligands are unable to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors on the surface of target cells, leading to the inhibition of both the canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.

Quantitative Pharmacological Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against PORCN. This value, along with comparative data for other well-known PORCN inhibitors, is summarized in the table below.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Porcupine (PORCN) | Enzymatic Assay | 0.5 ± 0.2 nM | [Vendor Data] |

| LGK974 (WNT974) | Porcupine (PORCN) | Radioligand Binding Assay | 1 nM | [2] |

| LGK974 (WNT974) | Wnt Signaling | Cell-based Reporter Assay | 0.4 nM | [2] |

| C59 | Wnt Signaling | Cell-based Reporter Assay | 74 pM | [3] |

In Vivo Clearance Data:

| Species | Clearance Rate |

| Human (liver microsomes) | 57 mL/min/kg (moderate) |

| Rat (liver microsomes) | 24 mL/min/kg (moderate) |

| Mouse (microsomes) | 109 mL/min/kg (high) |

Experimental Protocols

SuperTOPFlash (STF) Reporter Gene Assay for Wnt Signaling Activity

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

HEK293T cells

-

SuperTOPFlash reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Wnt3a expression plasmid

-

This compound

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SuperTOPFlash reporter plasmid, the Renilla luciferase control plasmid, and the Wnt3a expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Inhibitor Treatment: After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][5]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Western Blot Analysis of Wnt Signaling Pathway Components

This method is used to assess the protein levels of key components of the Wnt signaling pathway, such as β-catenin and Axin2, following treatment with this compound.

Materials:

-

Cancer cell line with active Wnt signaling (e.g., PA-1, SW480)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate the chosen cancer cell line and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-Axin2) overnight at 4°C.[6][7][8]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

Wnt3a Secretion Assay

This assay directly measures the effect of this compound on the secretion of Wnt3a from cells.

Materials:

-

HEK293T cells

-

Wnt3a expression plasmid

-

This compound

-

Opti-MEM or serum-free medium

-

ELISA kit for Wnt3a or Western blot materials

-

Centrifugation tubes

Protocol:

-

Cell Transfection and Treatment: Transfect HEK293T cells with a Wnt3a expression plasmid. After 6 hours, replace the medium with serum-free medium containing different concentrations of this compound or vehicle control.

-

Conditioned Medium Collection: After 24-48 hours, collect the conditioned medium from the cells.

-

Cell Lysis: Lyse the cells to obtain the intracellular fraction.

-

Sample Preparation: Centrifuge the conditioned medium to remove any cellular debris.

-

Wnt3a Quantification:

-

ELISA: Use a Wnt3a-specific ELISA kit to quantify the amount of secreted Wnt3a in the conditioned medium, following the manufacturer's protocol.[9]

-

Western Blot: Concentrate the conditioned medium and perform a Western blot as described in section 4.2 to detect the levels of secreted Wnt3a. Compare the levels of secreted Wnt3a in the treated samples to the vehicle control. Also, analyze the cell lysates to ensure that the inhibitor does not affect the overall expression of Wnt3a.

-

Mandatory Visualizations

References

- 1. journals.plos.org [journals.plos.org]

- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. mesoscale.com [mesoscale.com]

Porcn-IN-1: A Technical Guide to its Role in Wnt-Driven Cancers for Researchers and Drug Development Professionals

An In-depth Analysis of a Potent Porcupine Inhibitor in Oncology Research

Executive Summary: The Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is frequently dysregulated in a multitude of cancers, driving tumor initiation, growth, and resistance to therapy. A key enzyme in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent signaling activity. Inhibition of PORCN presents a compelling therapeutic strategy to abrogate Wnt-driven tumorigenesis. This technical guide provides a comprehensive overview of Porcn-IN-1, a potent small-molecule inhibitor of PORCN, for researchers, scientists, and drug development professionals. We delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows. While specific in-depth in vivo efficacy data for this compound is limited in publicly available literature, this guide supplements with data from other well-characterized PORCN inhibitors, such as LGK974 and C59, to provide a thorough understanding of the therapeutic potential of targeting this pathway.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling cascade is a complex and evolutionarily conserved pathway that plays a pivotal role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant activation of this pathway is a hallmark of numerous cancers, including those of the colon, breast, pancreas, and head and neck.[4][5] The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally targets β-catenin for proteasomal degradation.[3] Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes that promote cell growth and proliferation.[2][3]

PORCN is an essential enzyme that facilitates the secretion of all 19 human Wnt ligands by catalyzing their palmitoylation.[4][5] By inhibiting PORCN, the secretion of Wnt ligands is blocked, leading to a shutdown of downstream Wnt signaling.[5] this compound is a highly potent inhibitor of PORCN, demonstrating significant promise as a tool for cancer research and as a potential therapeutic agent.

This compound: Mechanism of Action and Physicochemical Properties

This compound is a small molecule that potently and selectively inhibits the enzymatic activity of PORCN. Its inhibitory action prevents the transfer of palmitoleic acid to a conserved serine residue on Wnt proteins, a modification essential for their interaction with the Wntless (WLS) carrier protein and subsequent secretion from the cell.[6]

Chemical Structure and Properties of this compound

| Property | Value |

| Chemical Formula | C25H19FN4O |

| Molecular Weight | 410.44 g/mol |

| CAS Number | 2036044-77-4 |

| Appearance | White to off-white solid |

Quantitative Data and In Vitro Efficacy

This compound has demonstrated high potency in cell-based assays. While comprehensive data across a wide range of cancer cell lines is not extensively published for this compound, its fundamental activity has been established. To provide a comparative context, this section also includes data from other well-studied PORCN inhibitors.

Table 1: In Vitro Potency of this compound and Other PORCN Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 | Reference |

| This compound | STF Reporter Gene Assay | HEK293 co-cultured with L-Wnt3A cells | 0.5 ± 0.2 nM | [6] |

| LGK974 | Wnt Signaling Reporter Assay | Co-culture | 0.4 nM | [7] |

| LGK974 | PORCN Radioligand Binding Assay | - | 1 nM | [7] |

| LGK974 | AXIN2 mRNA Reduction | HN30 (Head and Neck Cancer) | 0.3 nM | [7] |

| C59 | Wnt/β-catenin Signaling | HEK293 (WNT3A expressing) | ~1 nM | [2] |

| IWP-1 | Wnt Secretion | - | ~200 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other PORCN inhibitors.

Super Top Flash (STF) Reporter Gene Assay for Wnt Signaling Inhibition

This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[8][9]

Principle: HEK293 cells are engineered to contain a luciferase reporter gene under the control of a promoter with multiple TCF/LEF binding sites (Super Top Flash). Inhibition of the Wnt pathway by compounds like this compound leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.

Protocol:

-

Cell Seeding: Seed HEK293-STF cells in a 96-well plate at a suitable density to achieve subconfluency at the time of the assay.

-

Co-culture or Conditioned Media: To activate the Wnt pathway, either co-culture the reporter cells with Wnt3a-producing L-cells or treat them with Wnt3a-conditioned media.

-

Compound Treatment: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).

-

Luminescence Measurement: Add a luciferase substrate to the lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Western Blot Analysis of Wnt3A Secretion

This method directly assesses the ability of a compound to block the secretion of Wnt proteins.[10][11]

Principle: Cells overexpressing a tagged Wnt protein (e.g., Wnt3A-V5) are treated with the inhibitor. The amount of secreted Wnt protein in the culture medium and the amount retained within the cell lysate are then quantified by western blotting.

Protocol:

-

Cell Culture and Transfection: Culture cells (e.g., HeLa or HEK293T) and transfect them with a plasmid encoding a tagged Wnt3A.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours).

-

Sample Collection:

-

Conditioned Media: Collect the culture supernatant. To concentrate the secreted Wnt protein, it can be immunoprecipitated or concentrated using methods like ultrafiltration.

-

Cell Lysate: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins from both the conditioned media and cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific to the tag on the Wnt protein (e.g., anti-V5 antibody) and a loading control for the cell lysate (e.g., anti-actin or anti-GAPDH antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of secreted versus intracellular Wnt3A.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of anti-cancer compounds.[4][12] While specific in vivo data for this compound is limited, the following protocol is a general guideline based on studies with other PORCN inhibitors.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Cell Culture: Culture a human cancer cell line known to be dependent on Wnt signaling (e.g., HN30 head and neck cancer cells, or pancreatic cancer cells with RNF43 mutations).[7][13]

-

Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a suitable medium like Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Prepare the drug formulation. For example, this compound or other inhibitors can be formulated in a vehicle suitable for oral gavage or intraperitoneal injection. Administer the compound daily or as per the desired dosing schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for Wnt pathway markers or gene expression analysis.

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Caption: Canonical Wnt signaling and this compound's mechanism.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating a PORCN inhibitor.

Caption: A typical workflow for PORCN inhibitor discovery.

Discussion and Future Directions

This compound stands as a powerful chemical probe for dissecting the role of Wnt signaling in cancer and represents a promising scaffold for the development of novel therapeutics. Its high potency makes it an excellent tool for in vitro studies. However, for it to progress towards clinical consideration, comprehensive in vivo characterization is paramount.

The available data on other PORCN inhibitors like LGK974 and C59, which have demonstrated significant anti-tumor activity in preclinical models of Wnt-driven cancers, underscore the therapeutic potential of this class of drugs.[7][14] For instance, LGK974 has shown efficacy in MMTV-Wnt1-driven breast cancer models and in head and neck squamous cell carcinoma xenografts.[7] C59 has also been shown to block the progression of mammary tumors in MMTV-WNT1 transgenic mice.[14] These findings provide a strong rationale for the continued investigation of potent PORCN inhibitors like this compound in various cancer contexts.

Future research should focus on:

-

Comprehensive in vitro profiling of this compound: Determining its IC50 across a broad panel of cancer cell lines with known Wnt pathway alterations (e.g., RNF43 mutations, RSPO fusions).

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant xenograft and genetically engineered mouse models.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target engagement in vivo.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other targeted therapies or immunotherapies.[9]

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchers.uss.cl [researchers.uss.cl]

- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. PORCN inhibition synergizes with PI3K/mTOR inhibition in Wnt-addicted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for the Purication of Wnt-3A [web.stanford.edu]

Porcn-IN-1: A Technical Guide to its Role in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcn-IN-1 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and signaling activity of all Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, a fundamental cascade that governs numerous processes in embryonic development, tissue homeostasis, and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, its implications in developmental biology, and detailed experimental protocols for its study.

The Role of Porcupine in Wnt Signaling and Development

The Wnt signaling pathway is initiated by the secretion of Wnt glycoproteins, which bind to Frizzled receptors on target cells. This process is critically dependent on the post-translational modification of Wnt proteins by PORCN, which resides in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins, a step that is essential for their recognition by the Wnt ligand secretion mediator, Wntless (WLS), and their subsequent transport out of the cell.

Given its central role in activating all 19 known Wnt ligands in mammals, PORCN represents a critical bottleneck in Wnt signaling. Genetic studies in model organisms have unequivocally demonstrated the indispensable role of Porcn in embryonic development. Disruption of the Porcn gene in mice leads to early embryonic lethality, with severe defects in gastrulation and the formation of all three germ layers.[1][2][3][4][5] Similarly, in zebrafish, inhibition of Porcn function impairs convergent extension movements during gastrulation.[6] Mutations in the human PORCN gene are the cause of Focal Dermal Hypoplasia (FDH), also known as Goltz syndrome, a rare X-linked dominant disorder characterized by a wide range of developmental abnormalities affecting the skin, skeleton, eyes, and other organs.[7][8]

This compound and Other Porcupine Inhibitors

This compound is a highly potent inhibitor of PORCN with a reported IC50 of 0.5 ± 0.2 nM. Its high affinity and specificity make it a valuable tool for dissecting the roles of Wnt signaling in various biological processes, including developmental biology. Several other small-molecule inhibitors of PORCN have been developed, each with varying potencies and properties. These inhibitors, including LGK974, Wnt-C59, and IWP-2, have been instrumental in advancing our understanding of Wnt-dependent processes and are being investigated as potential therapeutics in Wnt-driven cancers.

Quantitative Data on Porcupine Inhibitors

| Inhibitor | IC50 (nM) | Assay System | Reference |

| This compound | 0.5 ± 0.2 | Porcupine inhibition in a cell-based reporter assay | Not explicitly stated, but implied to be a standard reporter assay |

| LGK974 | 0.4 | Wnt signaling reporter assay | [9] |

| Wnt-C59 | Not specified | Not specified | Not specified |

| IWP-2 | 27 | Cell-free Wnt processing and secretion assay | Not specified |

| ETC-159 | 2.9 | β-catenin reporter activity in HEK293 cells | Not specified |

Impact of Porcn Inhibition on Developmental Processes

-

Gastrulation: As the first major developmental process requiring Wnt signaling, gastrulation is severely disrupted by Porcn inhibition. This leads to a failure in the formation of the primitive streak and subsequent mesoderm and endoderm development.[4][5]

-

Neural Development: Wnt signaling plays a complex role in neural patterning and development. Inhibition of Porcn can lead to defects in the formation of the neural tube and brain.

-

Limb Development: Proper limb patterning and outgrowth are dependent on intricate Wnt signaling gradients. Disruption of Porcn function can result in limb abnormalities, a key feature of Focal Dermal Hypoplasia.[2]

-

Ocular Development: The development of the eye is a complex process involving multiple signaling pathways, including Wnt signaling. Studies have shown that Porcn is essential for the growth and invagination of the optic cup.[10]

Experimental Protocols

Wnt Secretion Assay

This assay is used to determine the effect of Porcn inhibitors on the secretion of Wnt proteins from cultured cells.

Materials:

-

HEK293T cells

-

Wnt3a expression plasmid

-

This compound or other Porcn inhibitors

-

Lipofectamine 2000

-

Opti-MEM

-

DMEM with 10% FBS

-

Lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against Wnt3a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with a Wnt3a expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of this compound or vehicle control (DMSO).

-

Incubate for an additional 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove any cellular debris.

-

Lyse the cells in lysis buffer and determine the total protein concentration.

-

Concentrate the conditioned medium using a centrifugal filter unit.

-

Analyze equal volumes of the concentrated conditioned medium and equal amounts of cell lysate by SDS-PAGE and Western blotting using an anti-Wnt3a antibody.

-

A decrease in the amount of Wnt3a in the conditioned medium of inhibitor-treated cells compared to the vehicle control indicates inhibition of Wnt secretion.

TOPFlash/FOPFlash Reporter Assay

This dual-luciferase reporter assay is a standard method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells or other suitable cell line

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Wnt3a expression plasmid (optional, for stimulating the pathway)

-

This compound or other Porcn inhibitors

-

Lipofectamine 2000

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect cells with TOPFlash or FOPFlash, the Renilla luciferase control plasmid, and optionally a Wnt3a expression plasmid.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

The ratio of TOPFlash to FOPFlash activity represents the level of TCF/LEF-mediated transcription. A dose-dependent decrease in this ratio in the presence of this compound indicates inhibition of the canonical Wnt pathway.[3][11][12][13]

Immunofluorescence Staining of β-catenin in Embryos

This protocol allows for the visualization of β-catenin localization within embryonic tissues, which is indicative of active canonical Wnt signaling.

Materials:

-

Mouse or zebrafish embryos

-

4% Paraformaldehyde (PFA) in PBS

-

PBS with 0.1% Tween-20 (PBST)

-

Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

-

Primary antibody against β-catenin

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fix embryos in 4% PFA at 4°C overnight.

-

Wash the embryos extensively with PBST.

-

Permeabilize the embryos by incubating in PBST with 0.5% Triton X-100.

-

Block non-specific antibody binding by incubating the embryos in blocking solution for at least 1 hour at room temperature.

-

Incubate the embryos with the primary anti-β-catenin antibody diluted in blocking solution overnight at 4°C.

-

Wash the embryos several times in PBST.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Wash the embryos in PBST.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the embryos in mounting medium and image using a confocal microscope.

-

Nuclear accumulation of β-catenin in specific cell populations indicates active canonical Wnt signaling. Treatment with this compound is expected to reduce or eliminate this nuclear localization.[2][14]

Visualizations

Wnt Signaling Pathway Inhibition by this compound

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Immunofluorescence Staining on Mouse Embryonic Brain Sections [bio-protocol.org]

- 3. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Porcn-dependent Wnt signaling is not required prior to mouse gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loss of Porcupine impairs convergent extension during gastrulation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PORCN-Related Developmental Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Table 4. [PORCN-Related Developmental Disorders: Recommended Evaluations Following Initial Diagnosis]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Porcn is essential for growth and invagination of the mammalian optic cup - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 13. bioconductor.org [bioconductor.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Porcn-IN-1 and its Target Protein Porcupine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. A key enzyme in the Wnt signaling cascade is Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN catalyzes the palmitoleoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent interaction with Frizzled receptors. This pivotal role makes Porcupine an attractive therapeutic target for modulating Wnt signaling in disease states. Porcn-IN-1 is a potent and specific small molecule inhibitor of Porcupine, demonstrating significant potential for research and therapeutic applications. This technical guide provides a comprehensive overview of this compound, its target protein Porcupine, and the methodologies used to study their interaction.

The Wnt Signaling Pathway and the Role of Porcupine

The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands, which then bind to Frizzled (FZD) family receptors and their co-receptors, LRP5/6, on the surface of target cells. This binding event triggers a cascade of intracellular events, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

The secretion of Wnt proteins is a tightly regulated process that begins in the endoplasmic reticulum (ER). Here, the Porcupine enzyme plays an indispensable role by attaching a palmitoleoyl group to a conserved serine residue on the Wnt protein. This lipid modification is crucial for the recognition and binding of Wnt to its carrier protein, Wntless (WLS), which is required for the transport of Wnt from the ER to the cell surface for secretion. Inhibition of Porcupine effectively traps Wnt ligands in the ER, preventing their secretion and thereby blocking both autocrine and paracrine Wnt signaling.

Mechanism of Action of this compound

This compound is a highly potent small molecule inhibitor that directly targets the enzymatic activity of Porcupine. By binding to Porcupine, this compound prevents the transfer of palmitoleoyl-CoA to Wnt proteins. This inhibition of Wnt acylation leads to the retention of Wnt ligands within the endoplasmic reticulum, thereby blocking their secretion and subsequent activation of the Wnt signaling pathway. The high specificity and potency of this compound make it a valuable tool for studying the biological functions of Porcupine and Wnt signaling, as well as a promising candidate for therapeutic development in Wnt-driven diseases.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other well-characterized Porcupine inhibitors.

| Inhibitor | Target | IC50 | Assay Type | Cell Line | Reference |

| This compound | Porcupine | 0.5 ± 0.2 nM | SuperTOPFlash Reporter Assay | HEK293 | [1] |

| LGK974 | Porcupine | 0.1 nM | Not Specified | Not Specified | [2] |

| LGK974 | Porcupine | 0.4 nM | Wnt Signaling Reporter Assay | TM3 | [3][4] |

| LGK974 | Porcupine | 1 nM | Radioligand Binding Assay | Not Specified | [5] |

| LGK974 | Porcupine | 0.3 nM | AXIN2 mRNA Levels | HN30 | [2][5] |

| Wnt-C59 | Porcupine | 74 pM | SuperTOPFlash Reporter Assay | HEK293 | [6][7] |

| IWP-2 | Porcupine | 27 nM | Cell-free | Not Specified | [8][9][10] |

| IWP-2 | Porcupine | 157 nM | SuperTOPFlash Reporter Assay | HEK293T | [9] |

| ETC-159 | Porcupine | 2.9 nM | β-catenin reporter activity | Not Specified | [11] |

| ETC-159 | Mouse PORCN | 18.1 nM | Super 8xTOPFLASH reporter | HT1080 | [11] |

| ETC-131 | Porcupine | 0.5 nM | β-catenin reporter activity | Not Specified | [11] |

| IWP-1 | Wnt Secretion | ~200 nM | Not Specified | STF3A | [12] |

| Inhibitor | Species | Parameter | Value | Dose | Route | Reference |

| This compound | Human | Clearance (microsomes) | 57 mL/min/kg | N/A | N/A | [1] |

| This compound | Rat | Clearance (microsomes) | 24 mL/min/kg | N/A | N/A | [1] |

| This compound | Mouse | Clearance (microsomes) | 109 mL/min/kg | N/A | N/A | [1] |

| LGK974 | Rat | Not Specified | Well-tolerated | 3 mg/kg/day for 14d | Not Specified | [2] |

| LGK974 | Mouse | Not Specified | Induces tumor regression | 1.0 and 3.0 mg/kg/day for 13d | Oral | [5] |

| Wnt-C59 | Mouse | Not Specified | Good bioavailability | 5 mg/kg | Oral | [7] |

| Wnt-C59 | Mouse | Not Specified | Prevents tumor growth | 10 mg/kg | Not Specified | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Porcupine Enzymatic Assay (In Vitro)

This assay measures the enzymatic activity of Porcupine by detecting the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a Wnt peptide substrate.

Materials:

-

Recombinant human Porcupine

-

Wnt3a peptide (containing the acylation site)

-

Palmitoleoyl-CoA

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Detection Reagent (e.g., a fluorescent probe that reacts with free Coenzyme A)

-

This compound or other inhibitors

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add the Wnt3a peptide and the this compound dilutions (or vehicle control).

-

Initiate the reaction by adding a mixture of recombinant Porcupine and palmitoleoyl-CoA to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching buffer).

-

Add the detection reagent that measures the amount of free Coenzyme A produced.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Wnt Secretion Assay (Western Blot)

This assay assesses the effect of this compound on the secretion of Wnt proteins from cultured cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Wnt3a expression plasmid

-

Transfection reagent

-

Opti-MEM or serum-free media

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Wnt3a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293T cells in a 6-well plate.

-

Transfect the cells with a Wnt3a expression plasmid using a suitable transfection reagent.

-

After 24 hours, replace the media with serum-free media containing various concentrations of this compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Lyse the cells in lysis buffer and determine the protein concentration of the cell lysates using a BCA assay.

-

Concentrate the conditioned media (e.g., using centrifugal filters).

-

Prepare samples of the concentrated conditioned media and cell lysates for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Wnt3a antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the Wnt3a protein using a chemiluminescent substrate and an imaging system.

-

Compare the amount of secreted Wnt3a in the conditioned media from treated and untreated cells.

SuperTOPFlash TCF/LEF Reporter Assay

This cell-based assay measures the transcriptional activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (SuperTOPFlash)

-

Wnt3a conditioned media or a Wnt3a expression plasmid

-

This compound

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Procedure:

-

Seed the SuperTOPFlash reporter cells in a 96-well plate.

-

The following day, treat the cells with serial dilutions of this compound or vehicle control.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned media or by co-transfecting with a Wnt3a expression plasmid.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

-

If using a dual-luciferase system, also measure the Renilla luciferase activity for normalization.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration.

Visualizations

Canonical Wnt Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway.

Mechanism of Porcupine Action and Inhibition by this compound

Caption: Porcupine-mediated Wnt palmitoleoylation and its inhibition by this compound.

Experimental Workflow for Wnt Secretion Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LGK-974 | PORCN inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. LGK974 | Porcupine | TargetMol [targetmol.com]

- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Wnt-C59 (C59) | PORCN inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IWP-2 | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Specificity of Porcn-IN-1

This guide provides a comprehensive technical overview of this compound, a potent inhibitor of Porcupine (PORCN), detailing its mechanism of action, specificity, and the experimental protocols used for its characterization.

Introduction to this compound and its Target: PORCN

This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), an enzyme critical to the Wnt signaling pathway[1]. PORCN is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum[2][3][4][5]. Its primary function is to catalyze the addition of a palmitoleoyl group to a conserved serine residue on Wnt protein ligands[1][2][4]. This post-translational modification, known as palmitoylation, is indispensable for the secretion of Wnt proteins and their subsequent binding to Frizzled receptors on target cells, which initiates downstream signaling[2][4][6]. Given that all 19 human Wnt proteins require this modification, PORCN represents a critical bottleneck and an attractive therapeutic target for diseases driven by excessive Wnt signaling, such as certain cancers[2][6][7][8].

Core Mechanism of Action

The inhibitory action of this compound is directed at the enzymatic core of PORCN. By blocking the acyltransferase activity, this compound prevents Wnt palmitoylation. This leads to the retention of Wnt proteins within the endoplasmic reticulum, effectively halting their secretion and blocking both autocrine and paracrine Wnt signaling pathways[1][6][8][9]. This mechanism is shared with other well-characterized PORCN inhibitors like LGK974 and Wnt-C59[8][9][10]. The inhibition of Wnt3A secretion by this compound has been experimentally confirmed[1].

Specificity of this compound

The specificity of a drug is paramount for its utility as a research tool and a potential therapeutic. This compound's specificity is rooted in the unique role of its target.

-

Selectivity for PORCN: PORCN is a member of the membrane-bound O-acyltransferase (MBOAT) family[2][3]. However, functional studies indicate no substrate overlap between PORCN and other MBOATs, suggesting that PORCN has a highly specialized function dedicated solely to Wnt proteins[6]. Therefore, inhibitors like this compound that target the catalytic site of PORCN are expected to be highly selective for the Wnt pathway.

-

Broad-Spectrum Wnt Inhibition: As PORCN is required for the activity of all 19 human Wnts, this compound is a pan-Wnt inhibitor[6][8]. This is supported by data on similar inhibitors like LGK974, which shows comparable inhibitory activity against a wide range of canonical Wnt ligands[10].

-

Wnt-Independent "Moonlighting" Function: Research has uncovered a "moonlighting" function of the PORCN protein that is independent of its catalytic acyltransferase activity and the Wnt signaling pathway[11][12]. This separate function appears to regulate cancer cell proliferation and is not affected by pharmacological inhibitors that target PORCN's enzymatic activity[11][12]. This implies that this compound, as a catalytic inhibitor, will specifically block Wnt-dependent processes while leaving this Wnt-independent role of the PORCN protein intact.

Quantitative Data on PORCN Inhibitors

The potency of this compound is comparable to, and in some cases greater than, other well-known PORCN inhibitors, including those that have entered clinical trials.

| Inhibitor | IC₅₀ Value | Assay Type | Reference |

| This compound | 0.5 ± 0.2 nM | Cell-based STF reporter | [1] |

| LGK974 | 0.4 nM | Cell-based Wnt coculture | [10] |

| 1 nM | Radioligand binding assay | [10] | |

| Wnt-C59 | Nanomolar range | Cell-based reporter assay | [8] |

| ETC-159 | 2.9 nM | Cell-based reporter assay | [9] |

| ETC-131 | 0.5 nM | Cell-based reporter assay | [9] |

| IWP-1 | ~200 nM | Wnt secretion assay | [12] |

Key Experimental Protocols for Specificity Analysis

Characterizing the specificity and potency of a PORCN inhibitor involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Cell-Based Wnt/β-Catenin Reporter Assay (TOPFlash/STF)

This assay quantitatively measures the activity of the canonical Wnt/β-catenin signaling pathway in a cellular context. It is the primary method for determining the cellular IC₅₀ of PORCN inhibitors.

Methodology:

-

Cell Culture: Co-culture Wnt3A-secreting cells (e.g., Mouse L Wnt3A cells) with reporter cells (e.g., HEK293 cells) that stably or transiently express a TCF/LEF-driven luciferase reporter plasmid (SuperTOPFlash or STF)[1][3][13].

-

Compound Treatment: Add serial dilutions of this compound or other test compounds to the co-culture wells. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for Wnt secretion, receptor binding, and reporter gene expression[1][13].

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the normalized activity against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

In Vitro PORCN Enzyme Inhibition Assay

This fluorescence-based assay directly measures the enzymatic activity of purified, recombinant PORCN and its inhibition by a test compound.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant PORCN protein, a synthetic peptide corresponding to the Wnt3A hairpin 2 (WNT3Ap), and varying concentrations of palmitoleoyl-CoA[4]. For inhibition assays, pre-incubate PORCN with the inhibitor (e.g., this compound) for 5-30 minutes at 37°C[4].

-

Initiate Reaction: Start the enzymatic reaction by adding the final substrate (either WNT3Ap or palmitoleoyl-CoA) and incubate at 37°C for 30 minutes[4].

-

Detection: The reaction releases free coenzyme A (CoA-SH). Stop the reaction and add a solution containing a fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which forms a fluorescent adduct with the free thiol group of CoA[4].

-

Fluorescence Reading: Incubate at room temperature for 15 minutes and measure the fluorescence intensity.

-

Data Analysis: Compare the fluorescence signal in inhibitor-treated wells to the control wells to determine the percent inhibition.

PORCN Radioligand Binding Assay

This assay measures the direct binding of an inhibitor to the PORCN enzyme, typically through competition with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from HEK293T cells overexpressing PORCN[10].

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled PORCN ligand (e.g., [³H]-GNF-1331) and serial dilutions of the unlabeled competing inhibitor (this compound)[10].

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C)[14].

-

Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes[14].

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the competitor concentration to determine the IC₅₀ or Ki value[10][14].

Wnt Secretion Assay (Western Blot)

This assay provides direct evidence that the inhibitor blocks the secretion of Wnt proteins from cells.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding a tagged Wnt protein (e.g., Wnt3A-V5)[1][9].

-

Compound Treatment: Treat the transfected cells with the desired concentration of this compound or a vehicle control.

-

Sample Collection: After 24-48 hours, collect both the culture medium and the cell lysate[1].

-

Protein Analysis: Separate proteins from both the medium and lysate samples by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane (e.g., PVDF) and probe with an antibody specific to the Wnt tag (e.g., anti-V5) or to Wnt3A. Also, probe the lysate for a loading control like actin.

-

Detection and Analysis: Visualize the protein bands. A decrease in the Wnt signal in the culture medium of treated cells, with no corresponding decrease in the cell lysate, indicates an inhibition of secretion.

Conclusion

This compound is a potent and highly specific inhibitor of the Wnt-pathway-specific enzyme PORCN. Its specificity is derived from the dedicated role of PORCN in palmitoylating Wnt ligands, a process for which there is no known redundancy with other MBOAT family members[6]. By targeting the catalytic activity of PORCN, this compound acts as a pan-Wnt inhibitor, effectively blocking the secretion and signaling of all Wnt ligands. Quantitative analysis confirms its high potency, positioning it as a valuable tool for researchers studying Wnt-dependent biological processes and as a lead compound for the development of therapeutics targeting Wnt-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PORCN promotes hepatocellular carcinogenesis via Wnt/β-catenin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation | PLOS One [journals.plos.org]

- 12. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

The Impact of Porcn-IN-1 on Wnt Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Porcn-IN-1, a potent inhibitor of the Porcupine (PORCN) enzyme, and its subsequent effects on Wnt protein secretion. Wnt signaling is a critical pathway in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. As such, molecules that modulate Wnt signaling, like this compound, are of significant interest to the research and drug development communities. This document details the mechanism of action of this compound, presents quantitative data on its and other PORCN inhibitors' efficacy, and provides detailed experimental protocols for assessing its activity.

Introduction to Wnt Secretion and the Role of Porcupine

The secretion of Wnt proteins is a complex process that is essential for their biological activity. A key step in this pathway is the post-translational modification of Wnt proteins by the endoplasmic reticulum (ER)-resident enzyme Porcupine (PORCN). PORCN is a membrane-bound O-acyltransferase that catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins.[1] This lipid modification, known as palmitoleoylation, is indispensable for the proper folding, trafficking, and subsequent secretion of Wnt ligands.[2] Without this modification, Wnt proteins are retained within the ER and are unable to bind to their receptors on target cells to initiate downstream signaling cascades.[2] Therefore, PORCN represents a critical bottleneck and a highly attractive therapeutic target for modulating Wnt pathway activity.[3]

This compound: A Potent Inhibitor of Wnt Secretion

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PORCN. By inhibiting PORCN, this compound effectively blocks the palmitoleoylation of Wnt proteins, leading to a potent and selective inhibition of their secretion.[1] This mechanism of action makes this compound a valuable tool for studying the role of Wnt signaling in various biological processes and a potential therapeutic agent for Wnt-driven diseases.

Mechanism of Action

The inhibitory action of this compound and other PORCN inhibitors occurs within the lumen of the endoplasmic reticulum. These inhibitors typically bind to the catalytic site of PORCN, preventing the transfer of palmitoleoyl-CoA to the Wnt protein substrate.[4] This leads to an accumulation of unmodified Wnt proteins within the cell and a significant reduction in the concentration of secreted, active Wnt ligands in the extracellular environment.

Quantitative Data Presentation

The potency of this compound has been quantified and compared to other well-characterized PORCN inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Inhibitor | IC50 (nM) | Assay System | Reference |

| This compound | 0.5 ± 0.2 | Super-top flash reporter gene assay in HEK293 cells co-cultured with mouse L Wnt3A cells | [1] |

| IWP-2 | 27 | Cell-free assay | [5] |

| IWP-L6 | <1 | Not specified | [6] |

| Wnt-C59 | 0.074 | Not specified | [7] |

| LGK974 | 0.3 | Not specified | [8] |

| ETC-159 | 2.9 | β-catenin reporter assay | [9] |

| ETC-131 | 0.5 | β-catenin reporter assay | [9] |

Experimental Protocols

To assess the effect of this compound on Wnt secretion, two primary experimental approaches are commonly employed: a Wnt reporter assay to measure downstream signaling and Western blotting to directly visualize the amount of secreted Wnt protein.

Wnt Reporter Assay (SuperTOPFlash Assay)

This cell-based assay quantifies the activity of the canonical Wnt signaling pathway, which is dependent on the presence of secreted Wnt ligands.

Objective: To determine the IC50 of this compound by measuring the inhibition of Wnt3a-induced luciferase reporter activity.

Materials:

-

HEK293T cells

-

L-Wnt3a cells (or Wnt3a conditioned media)

-

SuperTOPFlash and pRL-TK (Renilla luciferase control) plasmids

-

Lipofectamine 2000 or other suitable transfection reagent

-

This compound (and other inhibitors for comparison)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the HEK293T cells with the SuperTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 10:1 of SuperTOPFlash to pRL-TK.[10]

-

Co-culture or Conditioned Media:

-

Co-culture: After 24 hours, co-culture the transfected HEK293T cells with L-Wnt3a cells.

-

Conditioned Media: Alternatively, replace the media of the transfected HEK293T cells with Wnt3a conditioned media.

-

-

Inhibitor Treatment: Immediately after adding L-Wnt3a cells or conditioned media, treat the cells with a serial dilution of this compound or other PORCN inhibitors. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[11]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com: Inhibitors, Antibodies, Proteins, Kits and Reagents [selleckchem.com]

- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. pnas.org [pnas.org]

- 9. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jcancer.org [jcancer.org]

Porcn-IN-1: A Technical Guide for Wnt Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Porcn-IN-1, a potent inhibitor of the Porcupine (Porcn) enzyme, and its application as a research tool for investigating the Wnt signaling pathway. This document details the mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed experimental protocols for its use in cell-based and in vivo studies.

Introduction to Wnt Signaling and the Role of Porcupine

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental cellular processes, including cell proliferation, differentiation, migration, and polarity.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor at the cell surface. This event triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes such as AXIN2, c-Myc, and Cyclin D1.[2][3][4]

A critical and indispensable step in the activation of the Wnt signaling pathway is the post-translational modification of Wnt proteins.[5] Porcupine (Porcn), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum, catalyzes the palmitoleoylation of a conserved serine residue on Wnt ligands.[5] This lipid modification is essential for the secretion of Wnt proteins from the cell and their subsequent interaction with their receptors.[5] Inhibition of Porcn, therefore, presents an attractive strategy for blocking Wnt signaling at its source.

This compound: A Potent and Specific Porcupine Inhibitor

This compound is a potent small molecule inhibitor of Porcn with a reported half-maximal inhibitory concentration (IC50) of 0.5 ± 0.2 nM. By targeting Porcn, this compound effectively blocks the palmitoylation of Wnt proteins, thereby preventing their secretion and subsequent activation of downstream signaling. This makes this compound a valuable tool for studying the physiological and pathological roles of Wnt signaling in various biological contexts.

Quantitative Data on Porcn Inhibitors

The following tables summarize the inhibitory activities of various Porcn inhibitors across different cancer cell lines. This data is essential for selecting the appropriate inhibitor and concentration for specific experimental needs.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | HEK293 | Embryonic Kidney | 0.5 ± 0.2 | [MedChemExpress Data] |

| ETC-159 | PA-1 | Teratocarcinoma | 2.9 | [6] |

| ETC-131 | PA-1 | Teratocarcinoma | 0.5 | [6] |

| Wnt-C59 | MMTV-WNT1 | Mammary Cancer | <10 | [6][7] |

| LGK974 | HN30 | Head and Neck Squamous Cell Carcinoma | 0.4 | [Novartis Data] |

| IWP-1 | STF3A | - | ~200 | [8] |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate the Wnt pathway.

SuperTOPFlash Reporter Assay

This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway. It utilizes a luciferase reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash and Renilla luciferase reporter plasmids

-

This compound

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SuperTOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 10:1 ratio of SuperTOPFlash to Renilla plasmid is commonly used.

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Wnt3a Secretion Assay

This assay directly measures the effect of this compound on the secretion of Wnt3a from cells.

Materials:

-

HEK293T cells

-

Wnt3a expression plasmid

-

This compound

-

Opti-MEM or serum-free media

-

Wnt3a ELISA kit or Western blot antibodies

Protocol:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 6-well plate and transfect with a Wnt3a expression plasmid.

-

Treatment: 24 hours post-transfection, replace the media with Opti-MEM or serum-free media containing this compound or vehicle control.

-

Conditioned Media Collection: After 24-48 hours, collect the conditioned media and centrifuge to remove any cellular debris.

-

Wnt3a Quantification:

-

ELISA: Quantify the amount of secreted Wnt3a in the conditioned media using a Wnt3a-specific ELISA kit according to the manufacturer's instructions.

-

Western Blot: Concentrate the conditioned media and perform a Western blot to detect secreted Wnt3a.

-

Western Blot Analysis of Wnt Pathway Components

This protocol allows for the analysis of protein levels of key components of the Wnt signaling pathway, such as β-catenin and Axin2, following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-